molecular formula C14H27N3O2 B1372253 (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 885274-91-9

(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1372253
CAS No.: 885274-91-9
M. Wt: 269.38 g/mol
InChI Key: RYEDWVUQVIEGNA-UHFFFAOYSA-N
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Description

(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the piperidine ring can be formed via hydrogenation or cycloaddition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological systems makes it useful for studying cellular processes and developing new biochemical assays.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing cellular pathways. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of pyrrolidine and piperidine rings. This dual-ring structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-5-8-17(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDWVUQVIEGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655177
Record name tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-91-9
Record name Carbamic acid, [1-(3-pyrrolidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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